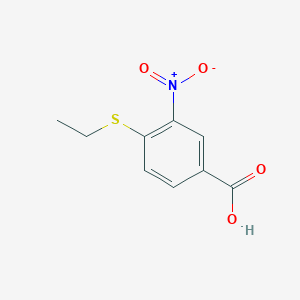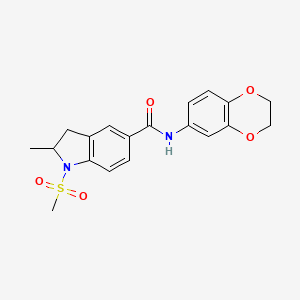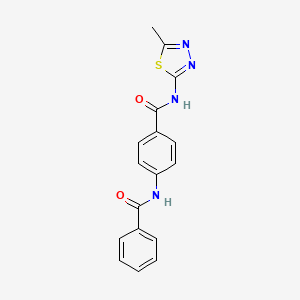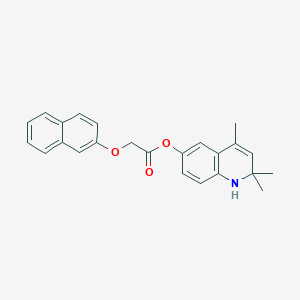![molecular formula C19H21NO B4578509 1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone
Descripción general
Descripción
Carbazole derivatives are of significant interest due to their diverse biological and chemical properties. The specific structure of 1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone suggests it belongs to this class, with potential applications in material science, pharmacology, and organic electronics.
Synthesis Analysis
The synthesis of carbazole derivatives typically involves condensation, cyclization, and substitution reactions. For instance, a study by Muralikrishna (2018) detailed the synthesis of carbazole derivatives through condensation of 2-(9H-carbazol-9-yl)acetohydrazide, showcasing a method that could be adaptable for synthesizing 1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone (Muralikrishna, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of derivatives, highlighting the compound's potential in medicinal chemistry. Compounds were synthesized via condensation reactions, and their structures were confirmed through various analytical methods. These compounds were studied for their radical scavenging activity, with some showing significant antioxidant properties (Naik, Kumar, & Swetha, 2010).
Optical and Photophysical Investigation
Another research area is the optical and photophysical investigation of derivatives for potential applications in organic electronics and photophysics. A study on (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) found it to be useful as a probe or quencher in determining the critical micelle concentration of surfactants, indicating its application in material science and sensor technology (Asiri, Al-Dies, & Khan, 2017).
Advanced Material Synthesis
Compounds containing carbazole units are being synthesized for applications in advanced materials. For instance, polymers containing carbazole and electroactive moieties have been developed, showing promise for use in new polymeric light emitting diodes (PLEDs) with green and yellow emissions, which could be groundbreaking in the field of optoelectronics (Aydın & Kaya, 2012).
Antimicrobial and Antiviral Activities
Research has also been conducted on the synthesis and evaluation of novel carbazole derivatives for their antimicrobial and antiviral activities. These studies highlight the compound's potential in developing new therapeutic agents, with some derivatives showing potent activity against various bacterial and fungal strains, as well as against viruses (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Fluorescent Probes and Sensors
Carbazole derivatives have been explored as fluorescent probes for metal ions, demonstrating selective and sensitive detection capabilities. This research suggests potential applications in environmental monitoring and analytical chemistry, with specific derivatives showing rapid response to certain metal ions (Zhang, Zhang, Wei, Chao, Wang, Shuang, Cai, & Dong, 2013).
Propiedades
IUPAC Name |
1-[9-(3-methylbutyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13(2)10-11-20-18-7-5-4-6-16(18)17-12-15(14(3)21)8-9-19(17)20/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQCBMCDRFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)



![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)